molecular formula C3H2BrNO3S2 B14843007 4-Bromothiazole-2-sulfonic acid

4-Bromothiazole-2-sulfonic acid

Cat. No.: B14843007
M. Wt: 244.1 g/mol
InChI Key: QHUANIOOCSTISQ-UHFFFAOYSA-N
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Description

4-BROMO-1,3-THIAZOLE-2-SULFONIC ACID is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is characterized by the presence of a bromine atom at the 4-position and a sulfonic acid group at the 2-position of the thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMO-1,3-THIAZOLE-2-SULFONIC ACID typically involves the bromination of 1,3-thiazole-2-sulfonic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination .

Industrial Production Methods: Industrial production of 4-BROMO-1,3-THIAZOLE-2-SULFONIC ACID follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-BROMO-1,3-THIAZOLE-2-SULFONIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-BROMO-1,3-THIAZOLE-2-SULFONIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives and other heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules with antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-BROMO-1,3-THIAZOLE-2-SULFONIC ACID depends on its specific application. In biological systems, it can interact with various molecular targets, including enzymes and receptors. The bromine atom and the sulfonic acid group play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

    4-CHLORO-1,3-THIAZOLE-2-SULFONIC ACID: Similar structure but with a chlorine atom instead of bromine.

    4-IODO-1,3-THIAZOLE-2-SULFONIC ACID: Similar structure but with an iodine atom instead of bromine.

    1,3-THIAZOLE-2-SULFONIC ACID: Lacks the halogen substituent at the 4-position.

Uniqueness: 4-BROMO-1,3-THIAZOLE-2-SULFONIC ACID is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro and iodo analogs. The bromine atom can participate in specific interactions with biological targets, enhancing the compound’s efficacy in certain applications .

Properties

Molecular Formula

C3H2BrNO3S2

Molecular Weight

244.1 g/mol

IUPAC Name

4-bromo-1,3-thiazole-2-sulfonic acid

InChI

InChI=1S/C3H2BrNO3S2/c4-2-1-9-3(5-2)10(6,7)8/h1H,(H,6,7,8)

InChI Key

QHUANIOOCSTISQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)S(=O)(=O)O)Br

Origin of Product

United States

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